6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
6-Bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The core structure consists of a 2H-chromen-2-one (coumarin) scaffold substituted with a bromine atom at position 6, a methoxy group at position 8, and a piperazine-1-carbonyl moiety at position 2. This compound belongs to a class of coumarin derivatives designed for pharmacological applications, particularly in targeting enzymes like carbonic anhydrases or ribonucleotide reductases (RNR), as suggested by structural analogs in the evidence .
Properties
IUPAC Name |
6-bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-12(2)11-21-4-6-22(7-5-21)18(23)15-9-13-8-14(20)10-16(25-3)17(13)26-19(15)24/h8-10H,1,4-7,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIZUQPXCODYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methoxy-substituted chromenone, followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The final step involves the addition of the 2-methylprop-2-enyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-Bromo-8-hydroxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one.
Reduction: Formation of 6-Hydro-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
The compound 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structural Features
The compound features a chromenone core with a bromine atom and a methoxy group, along with a piperazine derivative that enhances its biological activity.
Anticancer Activity
Research indicates that derivatives of chromenones exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Case Study:
A study conducted on the effects of chromenone derivatives on human breast cancer cells demonstrated that these compounds inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The neuroprotective mechanism is believed to involve the modulation of signaling pathways related to neuronal survival .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of chromenone derivatives against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
This table summarizes findings from a study assessing the antimicrobial activity of related compounds, indicating promising results for further exploration in drug development .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Case Study:
A study evaluating the anti-inflammatory effects of chromenone derivatives demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages. The results suggest that these compounds could serve as therapeutic agents for inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine moiety are likely involved in binding to the target, while the methoxy group may influence the compound’s overall stability and solubility. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
Reactivity Insights :
- The allyl group in the target compound may undergo further reactions (e.g., oxidation or cycloaddition), unlike stable sulfonamides or nitroaryl groups .
Physicochemical Properties
Biological Activity
The compound 6-bromo-8-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.26 g/mol. Its structure features a bromine atom and a methoxy group on the chromenone core, along with a piperazine carbonyl substituent that may influence its biological interactions.
Antimicrobial Activity
Recent studies indicate that derivatives of coumarin, including the target compound, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Bacteriostatic |
| Pseudomonas aeruginosa | 31.25 - 62.5 | Bacteriostatic |
The compound demonstrated bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values comparable to established antibiotics .
The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action leads to an overall reduction in bacterial viability and biofilm formation, which is critical in chronic infections .
Case Studies
- Antibiofilm Activity : A study assessed the antibiofilm efficacy of coumarin derivatives against Staphylococcus aureus. The results indicated that the compound effectively disrupted preformed biofilms at concentrations ranging from 62.216 to 124.432 µg/mL, showing superior performance compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity in Mammalian Cells : In vitro assays evaluating cytotoxicity revealed that while the compound exhibited antimicrobial properties, it also showed selective toxicity towards cancer cell lines without significantly affecting normal cells. This suggests potential applications in cancer therapy .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of coumarin derivatives, indicating that modifications at various positions on the chromenone core can enhance biological activity. For instance, introducing different substituents on the piperazine moiety has been shown to increase both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
